4-Amino-3-chloro-N,N-dimethylbenzamide
Overview
Description
4-Amino-3-chloro-N,N-dimethylbenzamide is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields . It has a molecular formula of C9H11ClN2O .
Synthesis Analysis
The synthesis of this compound can be related to the synthesis of chlorantraniliprole, an insecticide. The process involves a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a chlorine atom and an amino group attached to the benzene ring, and two methyl groups attached to the nitrogen atom of the amide group .Scientific Research Applications
Synthesis and Chemical Intermediates
4-Amino-3-chloro-N,N-dimethylbenzamide serves as a significant intermediate in the synthesis of various compounds. One application involves its use in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide, achieved through chlorination, oxidation, and ammonolysis of 7-methylisatin (Zhang Zho, 2014). Similarly, it is used in the preparation of Chloranthraniliprole, a pesticide, indicating its relevance in agricultural chemistry (Zheng Jian-hong, 2012).
Potential Pharmaceutical Applications
While the specific research on this compound itself is limited, related compounds with similar structures have been studied for their potential pharmaceutical applications. For example, derivatives of 4-amino-N-(2-substituted amino)ethyl-2,6-dimethylbenzamides have been explored for their antiarrhythmic properties, showing the potential of such compounds in cardiovascular therapeutics (D. Yung, E. Lo, M. Vohra, 1972).
Anticonvulsant Properties
Substituted N-phenyl derivatives of the phthalimide pharmacophore, which include similar structural components, have been evaluated for anticonvulsant and neurotoxic properties. This research suggests a potential application in the treatment of epilepsy or other seizure disorders (J. Vamecq, P. Bac, C. Herrenknecht, P. Maurois, P. Delcourt, J. Stables, 2000).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of related compounds provide insights into the possible applications of this compound in synthetic chemistry. For instance, research on the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide offers an understanding of the reactivity of similar compounds, which could inform their use in chemical synthesis (A. G. Balya, A. N. Vasilenko, V. Brovarets, B. S. Drach, 2008).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-N,N-dimethylbenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Properties
IUPAC Name |
4-amino-3-chloro-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQURCVYDZGIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604667 | |
Record name | 4-Amino-3-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019018-13-3 | |
Record name | 4-Amino-3-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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